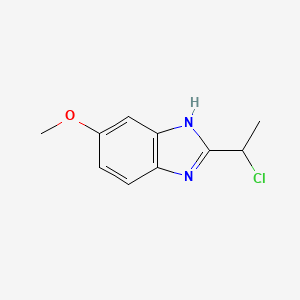
2-(1-chloroethyl)-5-methoxy-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Chloroethyl)-5-methoxy-1H-1,3-benzodiazole is an organic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a chloroethyl group and a methoxy group attached to the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-chloroethyl)-5-methoxy-1H-1,3-benzodiazole typically involves the reaction of 5-methoxy-1H-1,3-benzodiazole with 1-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Substitution Reactions: The chloroethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Major Products:
Substitution: Formation of 2-(1-substituted-ethyl)-5-methoxy-1H-1,3-benzodiazole derivatives.
Oxidation: Formation of 2-(1-chloroethyl)-5-hydroxy-1H-1,3-benzodiazole or 2-(1-chloroethyl)-5-formyl-1H-1,3-benzodiazole.
Reduction: Formation of 2-(1-chloroethyl)-5-methoxy-1,3-dihydrobenzodiazole.
Applications De Recherche Scientifique
2-(1-Chloroethyl)-5-methoxy-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex benzodiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-chloroethyl)-5-methoxy-1H-1,3-benzodiazole involves its interaction with specific molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activities or disruption of DNA replication. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
- 2-(1-Chloroethyl)-5-methoxy-1,3-dihydrobenzodiazole
- 2-(1-Chloroethyl)-5-hydroxy-1H-1,3-benzodiazole
- 2-(1-Chloroethyl)-5-formyl-1H-1,3-benzodiazole
Comparison: 2-(1-Chloroethyl)-5-methoxy-1H-1,3-benzodiazole is unique due to the presence of both a chloroethyl group and a methoxy group on the benzodiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The methoxy group enhances its lipophilicity, while the chloroethyl group provides a reactive site for covalent interactions with biological targets.
Propriétés
Formule moléculaire |
C10H11ClN2O |
|---|---|
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
2-(1-chloroethyl)-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C10H11ClN2O/c1-6(11)10-12-8-4-3-7(14-2)5-9(8)13-10/h3-6H,1-2H3,(H,12,13) |
Clé InChI |
UNKRMMIXGBRUED-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC2=C(N1)C=C(C=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


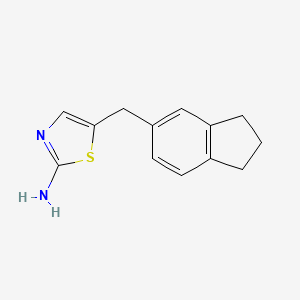
![Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13186934.png)
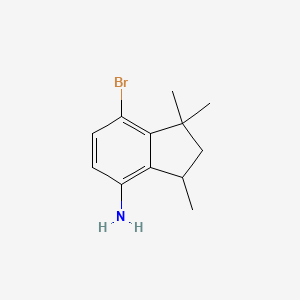
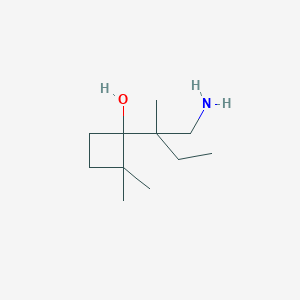
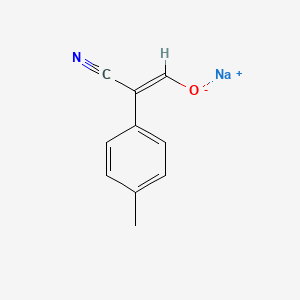
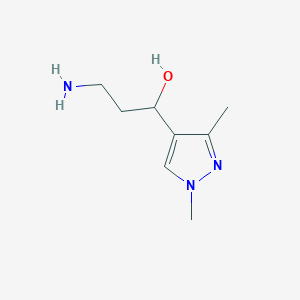
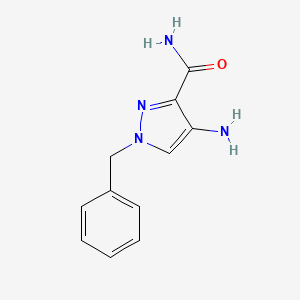
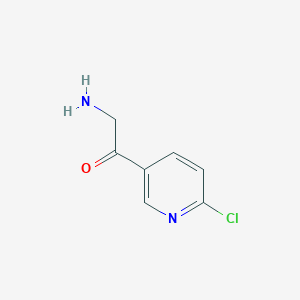
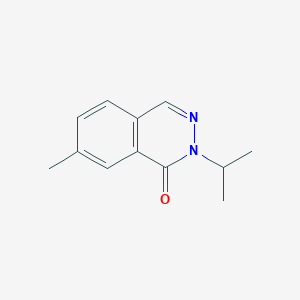
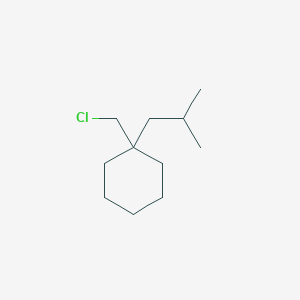
![([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine](/img/structure/B13186983.png)
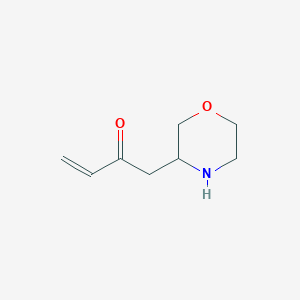
![2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13187001.png)
![3-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B13187003.png)
